(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c1-18-13-10(16)6-4-8-12(13)23-15(18)17-14(20)9-5-2-3-7-11(9)19(21)22/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDHFCKQXBRIFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves the condensation of 4-chloro-3-methylbenzo[d]thiazol-2(3H)-one with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like m-chloroperbenzoic acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The compound can be synthesized through various methods that typically involve the condensation of 4-chloro-3-methylbenzo[d]thiazole with 2-nitrobenzamide. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized product.
Antimicrobial Activity
Research indicates that compounds derived from benzothiazole structures exhibit promising antimicrobial properties. For instance, derivatives similar to (Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Reference |
|---|---|---|
| Compound D1 | E. coli | |
| Compound D2 | S. aureus | |
| Compound D3 | P. aeruginosa |
Anticancer Properties
Studies have highlighted the anticancer potential of thiazole derivatives, with specific attention to their activity against breast cancer cell lines such as MCF7. The compound's interaction with cellular pathways involved in cancer proliferation is a key area of investigation .
Table 2: Anticancer Activity of Thiazole Derivatives
Case Studies
Several case studies have explored the applications of related compounds in clinical settings:
- Case Study 1 : A study on the efficacy of thiazole derivatives in treating antibiotic-resistant bacterial infections demonstrated significant improvements in patient outcomes when treated with compounds similar to (Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide.
- Case Study 2 : Research involving the use of thiazole-based compounds in chemotherapeutic regimens revealed enhanced cytotoxic effects against breast cancer cells when combined with traditional therapies.
Mechanism of Action
The mechanism of action of (Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide involves its interaction with specific molecular targets in cells. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, its ability to intercalate into DNA can lead to the inhibition of DNA replication and transcription, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- Substituent Position : The nitro group in the target’s 2-nitrobenzamide differs from 3ad’s 4-nitrobenzoyl, which may alter electronic effects and binding interactions .
- Functional Groups : Sulfamoyl () and sulfonamide () groups improve solubility but may reduce membrane permeability compared to nitrobenzamide.
Physical and Spectral Properties
Table 2: Physicochemical Data
| Compound | Melting Point (°C) | IR Peaks (cm⁻¹) | Synthesis Yield |
|---|---|---|---|
| 4g () | 200 | 1690 (C=O), 1638 (C=O) | 82% |
| 13 () | N/A | N/A | 27% |
| STING Agonist () | N/A | N/A | 63% |
- IR Spectroscopy : The target’s nitro group would likely show asymmetric and symmetric stretching near 1520 and 1350 cm⁻¹, distinct from 4g’s carbonyl peaks .
Biological Activity
(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be represented by the following molecular formula:
Key Features:
- Contains a thiazole ring which is known for its biological activity.
- The presence of a nitro group enhances its reactivity and potential biological interactions.
The synthesis typically involves multi-step reactions, including condensation reactions that yield the desired ylidene derivative. The specific synthetic pathways may vary based on the desired purity and yield.
Antimicrobial Properties
Recent studies have indicated that (Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide exhibits significant antimicrobial activity. In vitro tests against various bacterial strains demonstrated a minimum inhibitory concentration (MIC) that suggests effectiveness comparable to known antibiotics.
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have reported its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study:
In a study involving MCF-7 breast cancer cells, (Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide was found to induce apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- DNA Interaction: The thiazole moiety can intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis in cancer cells.
Q & A
Advanced Research Question
- Molecular Docking:
- Software like AutoDock Vina screens binding affinities to enzymes (e.g., topoisomerase II) using crystal structures from the PDB .
- Molecular Dynamics (MD) Simulations:
- GROMACS simulations (50 ns) assess stability of ligand-protein complexes in aqueous environments .
- QSAR Modeling:
- 2D/3D descriptors (e.g., logP, polar surface area) correlate structural features with bioactivity .
How do solvent polarity and pH influence the compound’s stability in biological assays?
Advanced Research Question
- Solvent Effects:
- DMSO stock solutions (>10 mM) are stable at -20°C for <6 months but degrade in aqueous buffers (PBS, pH 7.4) within 72 hours .
- pH Sensitivity:
- The nitro group undergoes hydrolysis at pH >8, forming inactive metabolites. Buffers (pH 6–7.5) are recommended for in vitro studies .
What spectroscopic evidence supports the (Z)-configuration of the ylidene moiety?
Basic Research Question
- ¹H NMR: Coupling constant (J) between C=NH and adjacent protons (J = 10–12 Hz) confirms the Z-isomer .
- IR Spectroscopy: Stretching vibrations at 1620–1650 cm⁻¹ (C=N) and 1540 cm⁻¹ (NO₂) validate tautomeric forms .
What are the key challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Purification Bottlenecks: Column chromatography is impractical at >10 g scales. Alternatives include recrystallization (ethanol/water) or centrifugal partition chromatography .
- Byproduct Formation:
- Oxidative dimerization of the thiazole ring occurs at high concentrations. Dilute reaction conditions (<0.1 M) mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
